molecular formula C16H14 B3054426 2-cyclopropyl-9H-fluorene CAS No. 60294-25-9

2-cyclopropyl-9H-fluorene

Cat. No.: B3054426
CAS No.: 60294-25-9
M. Wt: 206.28 g/mol
InChI Key: FTBYIPUFRWIZDJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-9H-fluorene is a fluorene derivative featuring a cyclopropane ring attached to the 2-position of the fluorene core. Fluorene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₃H₁₀, serves as the parent structure for this compound . The cyclopropyl substituent introduces steric strain and electronic effects, which can significantly alter its chemical reactivity, solubility, and environmental behavior compared to unsubstituted fluorene or its derivatives.

Properties

CAS No.

60294-25-9

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

2-cyclopropyl-9H-fluorene

InChI

InChI=1S/C16H14/c1-2-4-15-13(3-1)10-14-9-12(11-5-6-11)7-8-16(14)15/h1-4,7-9,11H,5-6,10H2

InChI Key

FTBYIPUFRWIZDJ-UHFFFAOYSA-N

SMILES

C1CC1C2=CC3=C(C=C2)C4=CC=CC=C4C3

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular Data for Selected Fluorene Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Cyclopropyl at C2 C₁₆H₁₄* ~210.29* Cyclopropane ring
2-Nitro-9H-fluorene Nitro (-NO₂) at C2 C₁₃H₉NO₂ 211.22 Nitro group
9H-Fluorene (parent) None C₁₃H₁₀ 166.22 Aromatic hydrocarbon
9-Fluorenone Ketone (=O) at C9 C₁₃H₁₀O 180.22 Carbonyl group
9-Methylidenefluorene Methylidene (=CH₂) at C9 C₁₄H₁₀ 178.23 Exocyclic double bond

Key Observations:

  • In contrast, the nitro group in 2-nitro-9H-fluorene is strongly electron-withdrawing, which may stabilize the aromatic system but increase environmental persistence due to reduced biodegradability . 9-Fluorenone’s carbonyl group significantly increases polarity, reducing hydrophobicity compared to the parent fluorene .

Environmental and Physicochemical Behavior

Bioaccumulation Potential:

  • Fluorene derivatives generally exhibit moderate bioaccumulation factors (BCF). For unsubstituted fluorene, BCF values range from 100–500 in aquatic organisms, depending on trophic levels .
  • QSAR models suggest nitro-PAHs exhibit higher bioaccumulation due to resistance to metabolic breakdown .
  • The cyclopropyl substituent in this compound may also enhance lipophilicity, but its strained ring could lead to higher reactivity, possibly reducing environmental persistence compared to nitro-substituted analogs .

Stability and Reactivity :

  • 9-Methylidenefluorene’s exocyclic double bond renders it prone to [4+2] cycloaddition reactions, whereas the cyclopropane ring in this compound may undergo strain-driven ring-opening under acidic or thermal conditions .

Spectral and Analytical Data

  • 2-Nitro-9H-fluorene : Infrared (IR) spectroscopy reveals strong N=O stretching vibrations at ~1520 cm⁻¹ and aromatic C-H bending at ~750 cm⁻¹ .
  • This compound : While specific spectral data are unavailable, cyclopropane C-H stretching (~3050 cm⁻¹) and ring deformation modes (~1000–800 cm⁻¹) are expected to dominate its IR profile .

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